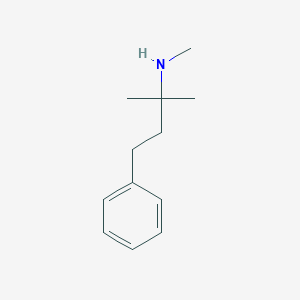

Methyl(2-methyl-4-phenylbutan-2-yl)amine

Description

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,2-dimethyl-4-phenylbutan-2-amine |

InChI |

InChI=1S/C12H19N/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

InChI Key |

QTQLQFRQDZHMTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)NC |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Based Synthesis via Isobutylene Oxide Ring-Opening

A prominent method involves the preparation of 2-methyl-4-phenylbutan-2-ol intermediate, which can be subsequently converted to the target amine.

- Step 1: Formation of benzylmagnesium halide (e.g., benzylmagnesium bromide) by reacting benzyl halide with magnesium in anhydrous ether solvents.

- Step 2: Reaction of benzylmagnesium halide with isobutylene oxide to yield 2-methyl-4-phenylbutan-2-ol after hydrolysis.

Key parameters:

- The isobutylene oxide is added slowly (0.5 to 1.5 hours) to control reaction temperature and avoid side reactions.

- Hydrolysis is performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

- The product is isolated by extraction, drying, and purification via distillation or crystallization.

This method is described in patents US8993812B2 and US20140073819A1, highlighting the use of copper(I) compounds to facilitate the reaction and improve yields.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Benzyl halide + Mg in ether | Excess Mg (2–3 mol equiv) preferred |

| 2 | Benzylmagnesium halide + isobutylene oxide | Slow addition, 0.5–1.5 h, temperature control |

| 3 | Hydrolysis with aqueous acid/base | Extraction and purification |

Stereoselective Synthesis via Proline-Mediated Mannich Reaction and Organometallic Addition

A sophisticated asymmetric synthesis approach involves:

- Step 1: Proline-catalyzed three-component Mannich reaction of benzaldehyde, propanal, and aniline derivatives to form β-amino aldehydes with high enantioselectivity.

- Step 2: Reduction of β-amino aldehyde to β-amino primary alcohol.

- Step 3: Addition of organometallic nucleophiles (e.g., methylmagnesium iodide, MeMgI) to the β-amino aldehyde to introduce the methyl group at the 2-position, generating the secondary amine.

Experimental data from Tohoku University research shows:

| Organometallic Reagent | Yield (%) | Diastereoselectivity (syn:anti) | Notes |

|---|---|---|---|

| MeMgI | 30 | 1:1 | Low yield and poor selectivity |

| MeLi | Moderate | Low | Moderate yield |

| Me2CuLi | Good | Anti isomer predominant | Good yield and selectivity |

| Me3ZnLi | Good | Syn isomer predominant (83:17) | Good yield, better syn selectivity |

This method allows selective synthesis of syn or anti isomers by choosing the appropriate organometallic reagent.

Amination of 2-Methyl-4-Phenylbutan-2-ol to Methyl(2-methyl-4-phenylbutan-2-yl)amine

Following the formation of 2-methyl-4-phenylbutan-2-ol, amination can be achieved by:

- Conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate).

- Nucleophilic substitution with methylamine or methylated amines under controlled conditions to yield the target amine.

Literature from medicinal chemistry studies shows similar transformations using mesylation followed by amine displacement, with purification through chromatography and salt formation for isolation.

Summary Table of Preparation Routes

Detailed Experimental Insights

Reaction Conditions and Optimization

- Temperature control during Grignard addition is critical to avoid side reactions and decomposition.

- Slow addition of isobutylene oxide (0.5–1.5 hours) at low temperature (often 0 to -10°C) improves yield and purity.

- Use of copper(I) catalysts can enhance the regioselectivity and yield of the epoxide ring-opening reaction.

- In stereoselective routes, choice of organometallic reagent governs syn vs. anti isomer formation.

- Amination reactions require careful control of base and solvent to prevent elimination or rearrangement.

Purification and Characterization

- Extraction with organic solvents followed by drying over anhydrous agents (e.g., MgSO4 or Na2SO4).

- Purification by distillation, crystallization, or chromatographic methods (TLC, column chromatography).

- Characterization by NMR (1H, 13C), melting point, and sometimes chiral HPLC for enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl(2-methyl-4-phenylbutan-2-yl)amine can undergo oxidation reactions, typically forming corresponding oxides or imines.

Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl(2-methyl-4-phenylbutan-2-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex amines and other nitrogen-containing compounds.

Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl(2-methyl-4-phenylbutan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares Methyl(2-methyl-4-phenylbutan-2-yl)amine with structurally similar amines:

Key Observations:

- Lipophilicity : The methyl and phenyl groups in Methyl(2-methyl-4-phenylbutan-2-yl)amine enhance lipophilicity compared to simpler amines like 4-phenylbutan-2-amine. This property may influence membrane permeability in biological systems .

- Amine Type : As a secondary amine, it exhibits intermediate reactivity between primary (e.g., 4-phenylbutan-2-amine) and tertiary amines (e.g., MDEA). Secondary amines often participate in reactions like alkylation and acylation, making them versatile intermediates .

- Steric Effects : The branched structure may hinder nucleophilic attacks compared to linear analogs, affecting reaction kinetics.

Reactivity and Functional Comparisons

- CO₂ Capture : Unlike MDEA, a tertiary amine optimized for CO₂ adsorption (2.63 mmol/g capacity via chemisorption), Methyl(2-methyl-4-phenylbutan-2-yl)amine’s secondary amine group could exhibit different CO₂ binding mechanisms. However, its lower polarity and higher steric bulk may limit utility in gas capture .

- Biological Activity: Structural analogs like TMMP (), a neurotoxic MPTP analog, highlight that phenyl-substituted amines can interact with neuronal pathways.

Biological Activity

Methyl(2-methyl-4-phenylbutan-2-yl)amine, also known as 2-Methyl-4-phenylbutan-2-amine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Methyl(2-methyl-4-phenylbutan-2-yl)amine has a molecular formula of C11H17N and a molecular weight of approximately 165.26 g/mol. Its structure features a branched aliphatic chain with a phenyl group, which contributes to its biological activity by enhancing lipophilicity and interaction with biological targets.

Biological Activity

1. Enzyme Inhibition

Methyl(2-methyl-4-phenylbutan-2-yl)amine has been studied for its role as an enzyme inhibitor. Specifically, it exhibits significant activity against enzymes involved in metabolic pathways, which can be pivotal in the treatment of various diseases. For instance, its inhibition of vascular adhesion protein-1 (VAP-1) has implications for inflammatory conditions such as diabetic macular edema.

2. Neurotransmitter Activity

The compound is also noted for its potential effects on neurotransmitter systems. It may influence the release and reuptake of neurotransmitters, which could have applications in treating mood disorders and other neurological conditions .

3. Antioxidant Properties

Research indicates that Methyl(2-methyl-4-phenylbutan-2-yl)amine possesses antioxidant properties that may help mitigate oxidative stress-related damage in cells. This aspect is particularly relevant in developing therapeutic agents for diseases linked to oxidative stress .

Synthesis Methods

Methyl(2-methyl-4-phenylbutan-2-yl)amine can be synthesized through various methods, including:

- Alkylation Reactions : Utilizing alkyl halides and amines to form the desired amine structure.

- Reduction Reactions : Reducing corresponding ketones or imines to yield the amine product.

- Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.

These synthesis pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of Methyl(2-methyl-4-phenylbutan-2-yl)amine:

Case Study 1: VAP-1 Inhibition

A study demonstrated that Methyl(2-methyl-4-phenylbutan-2-yl)amine effectively inhibited VAP-1, leading to decreased leukocyte adhesion and inflammation in animal models of diabetic macular edema. The results suggest a potential therapeutic role in managing inflammatory diseases.

Case Study 2: Neurotransmitter Modulation

In another investigation, the compound was shown to modulate neurotransmitter release in neuronal cultures, indicating its potential use in treating mood disorders. The study highlighted its ability to enhance serotonin levels while reducing norepinephrine reuptake .

Case Study 3: Antioxidant Activity

A comparative study assessed the antioxidant capacity of various compounds, including Methyl(2-methyl-4-phenylbutan-2-yl)amine. It exhibited significant DPPH scavenging activity, suggesting its potential as a natural antioxidant agent .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibits VAP-1 | Treatment of inflammatory diseases |

| Neurotransmitter Activity | Modulates release and reuptake | Management of mood disorders |

| Antioxidant Properties | Scavenges free radicals | Therapeutic agent for oxidative stress-related conditions |

Q & A

Q. What are the primary synthetic routes for Methyl(2-methyl-4-phenylbutan-2-yl)amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 2-methyl-4-phenylbutan-2-one using methylamine and reducing agents like NaBH₄ or LiAlH₄. Key parameters include:

- Temperature control : Optimal yields are achieved at 0–25°C to minimize side reactions (e.g., over-reduction or imine formation) .

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization is critical for isolating the secondary amine with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- FTIR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N stretches (~1030 cm⁻¹), confirming functional groups .

- ¹H/¹³C NMR : Resolves methyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 7.2–7.4 ppm for phenyl) .

- Elemental analysis : Validates nitrogen content (~6–7 wt.%) to confirm amine incorporation .

Advanced Research Questions

Q. How do structural modifications of Methyl(2-methyl-4-phenylbutan-2-yl)amine impact its physicochemical properties?

Substitutions on the phenyl ring (e.g., methoxy, fluoro) alter:

- Basicity : Electron-donating groups (e.g., -OCH₃) increase amine basicity, enhancing CO₂ adsorption via carbamate formation .

- Hydrophobicity : Fluorinated derivatives improve solubility in non-polar media, relevant for catalytic applications .

- Thermal stability : Bulky substituents (e.g., tert-butyl) reduce decomposition rates under oxidative conditions .

Q. What contradictions exist in literature regarding the compound’s CO₂ adsorption performance, and how can they be resolved?

Studies on analogous amines reveal two key contradictions:

- Surface area vs. amine loading : Higher amine content (e.g., 43 wt.%) reduces BET surface area by ~50% but increases CO₂ capacity (2.63 mmol/g) due to chemisorption .

- Regeneration efficiency : Amine degradation after repeated adsorption-desorption cycles varies with humidity; controlled dehydration (≤40°C) mitigates this . Resolution : Optimize amine loading to balance physisorption (surface area) and chemisorption (amine-CO₂ reactivity) .

Q. What experimental design considerations are critical for studying this compound’s biological activity?

- In vitro assays : Use cell lines (e.g., HEK-293) to assess cytotoxicity (IC₅₀) and receptor binding (e.g., serotonin/dopamine transporters) .

- In vivo models : Rodent studies (e.g., elevated plus maze) evaluate anxiolytic effects, controlling for metabolic stability via hepatic microsome assays .

- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-methoxyphenyl derivatives) to identify pharmacophores .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of this amine?

- Catalyst optimization : Transition to heterogeneous catalysts (e.g., Pd/C) for easier separation and recyclability .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

- Process analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. What are the limitations of computational models for predicting this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.